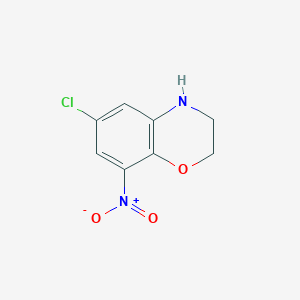

6-chloro-8-nitro-3,4-dihydro-2H-1,4-benzoxazine

CAS No.:

Cat. No.: VC18388281

Molecular Formula: C8H7ClN2O3

Molecular Weight: 214.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7ClN2O3 |

|---|---|

| Molecular Weight | 214.60 g/mol |

| IUPAC Name | 6-chloro-8-nitro-3,4-dihydro-2H-1,4-benzoxazine |

| Standard InChI | InChI=1S/C8H7ClN2O3/c9-5-3-6-8(14-2-1-10-6)7(4-5)11(12)13/h3-4,10H,1-2H2 |

| Standard InChI Key | VMOMEZPYOGPRPF-UHFFFAOYSA-N |

| Canonical SMILES | C1COC2=C(N1)C=C(C=C2[N+](=O)[O-])Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

6-Chloro-8-nitro-3,4-dihydro-2H-1,4-benzoxazine consists of a benzoxazine ring system—a six-membered heterocycle containing one oxygen and one nitrogen atom—with partial saturation at the 3,4-positions. The chlorine atom occupies the 6-position, while a nitro group is located at the 8-position. This substitution pattern distinguishes it from simpler benzoxazines, conferring distinct electronic and steric properties.

The molecular formula is C₈H₆ClN₂O₃, with a calculated molecular weight of 213.6 g/mol. Experimental data from related compounds, such as 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid (MW: 241.63 g/mol) , corroborate the expected mass range for this class of molecules.

Synthesis and Derivative Formation

Key Synthetic Routes

The synthesis of benzoxazine derivatives often begins with 2-aminophenol derivatives. For 6-chloro-8-nitro variants, two primary strategies emerge:

Nitration of Chlorinated Precursors

Chlorine can be introduced via electrophilic substitution prior to nitration. For example, reacting 2-amino-4-chlorophenol with chloroacetyl chloride yields a chlorinated benzoxazinone intermediate, which undergoes nitration using mixed acids (HNO₃/H₂SO₄) .

Reduction of Nitro Ethers

Nitro groups may be introduced via alkylation of nitrophenoxides. A reported method involves treating 2-bromoesters with potassium 4-chloro-2-nitrophenoxide, followed by reduction with Fe/AcOH or Zn/NH₄Cl to form the benzoxazine core .

Yield Optimization

Reaction conditions critically impact yields:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 80–100°C | >70% above 90°C |

| Solvent | Methyl isobutyl ketone | Maximizes purity |

| Catalyst | NaHCO₃ (aqueous) | Prevents hydrolysis |

Data adapted from fused benzoxazine syntheses .

Physicochemical Properties

Thermal Stability

Benzoxazines are renowned for thermal resistance. The nitro and chloro substituents enhance stability via electron-withdrawing effects, as evidenced by thermogravimetric analysis (TGA) of analogous compounds showing decomposition temperatures exceeding 250°C .

Solubility and Reactivity

-

Solubility: Poor in polar solvents (water, ethanol) but soluble in DMF and DMSO.

-

Reactivity: The nitro group facilitates electrophilic substitution at the 5-position, while the chlorine atom is susceptible to nucleophilic displacement .

Biological Activity and Applications

Materials Science Applications

The thermal stability and curing properties of benzoxazines make them attractive for:

-

High-Temperature Polymers: Benzoxazine resins exhibit glass transition temperatures (Tg) > 200°C .

-

Flame Retardants: Chlorine and nitro groups synergistically reduce flammability in polymer blends .

Comparative Analysis with Structural Analogs

The table below contrasts 6-chloro-8-nitro-3,4-dihydro-2H-1,4-benzoxazine with key analogs:

Challenges and Future Directions

Synthetic Limitations

Current methods suffer from moderate yields (40–60%) due to side reactions during nitration. Catalyst screening (e.g., zeolites for regioselectivity) could improve efficiency .

Underexplored Applications

-

Catalysis: Nitrobenzoxazines as ligands in transition-metal complexes.

-

Energetic Materials: Nitro groups may enhance energy density in propellant formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume